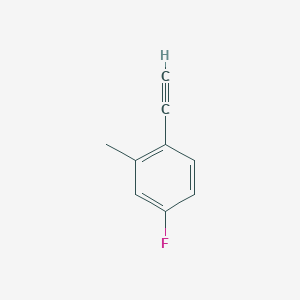
4-氟-2-甲基苯乙炔
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-methylphenylacetylene: is an organic compound with the molecular formula C9H7F. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position.
科学研究应用
4-Fluoro-2-methylphenylacetylene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Incorporated into polymers and materials with unique electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Agrochemicals: Used in the development of new pesticides and herbicides
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylphenylacetylene can be achieved through various methods. One common approach involves the Sonogashira coupling reaction , where 4-fluoro-2-methylphenyl iodide reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of 4-Fluoro-2-methylphenylacetylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation or recrystallization to obtain the desired purity .
化学反应分析
Types of Reactions: 4-Fluoro-2-methylphenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The triple bond in the acetylene moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-methoxy-2-methylphenylacetylene or 4-tert-butoxy-2-methylphenylacetylene.
Addition Products: Dihalides or hydrogenated alkanes.
作用机制
The mechanism of action of 4-Fluoro-2-methylphenylacetylene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and addition reactions. The presence of the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards certain reagents. The acetylene moiety allows for further functionalization through addition reactions .
相似化合物的比较
4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of an acetylene moiety.
4-Fluoro-2-methylbenzene: Lacks the acetylene group, making it less reactive in certain types of reactions.
4-Fluoro-2-methylbenzonitrile: Contains a cyano group instead of an acetylene group
Uniqueness: 4-Fluoro-2-methylphenylacetylene is unique due to the presence of both a fluorine atom and an acetylene group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
属性
IUPAC Name |
1-ethynyl-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKWREICHVGKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
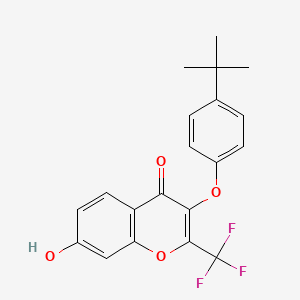

![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)
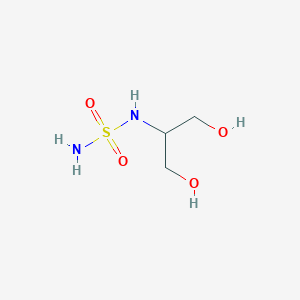

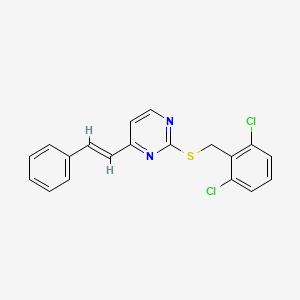
![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
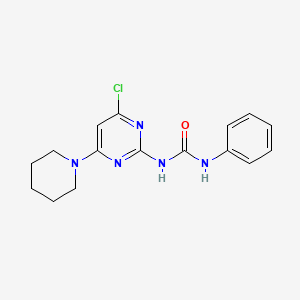
![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
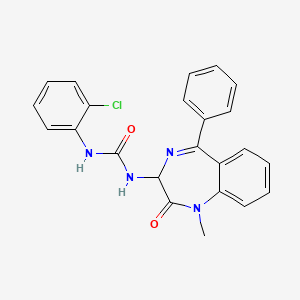
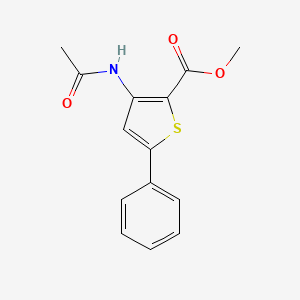
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
![2,5-dimethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2407516.png)
